2-Bromoethanol chemical properties and structure
2-Bromoethanol chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromoethanol (B42945) (C₂H₅BrO), also known as ethylene (B1197577) bromohydrin, is a bifunctional halogenated alcohol widely utilized as a versatile intermediate and reagent in organic synthesis.[1] Its unique structure, incorporating both a nucleophilic hydroxyl group and an electrophilic carbon bearing a bromine atom, allows for a diverse range of chemical transformations. This technical guide provides an in-depth overview of the chemical properties, structure, reactivity, and synthesis of 2-bromoethanol, with a focus on its applications in research and development, particularly within the pharmaceutical and agrochemical industries.[2] Detailed experimental protocols, comprehensive data tables, and visual diagrams are presented to serve as a practical resource for scientists and professionals in the field.
Chemical Structure and Identification
2-Bromoethanol consists of a two-carbon ethyl chain substituted with a hydroxyl group on one carbon and a bromine atom on the adjacent carbon.[3] This arrangement makes it a primary alcohol and a primary alkyl halide.
| Identifier | Value |
| IUPAC Name | 2-bromoethan-1-ol[4] |
| Synonyms | Ethylene bromohydrin, Glycol bromohydrin, 2-Hydroxyethyl bromide[4][5] |
| CAS Number | 540-51-2[3][5] |
| Molecular Formula | C₂H₅BrO[3][5] |
| Molecular Weight | 124.96 g/mol [5] |
| SMILES | C(CBr)O[5] |
| InChI Key | LDLCZOVUSADOIV-UHFFFAOYSA-N[5] |
Physicochemical Properties
2-Bromoethanol is a colorless to pale yellow or dark brown liquid with a characteristic sweet, burning taste.[3][5][6] It is hygroscopic and light-sensitive.[3][6]
| Property | Value | Reference |
| Appearance | Colorless to dark brown liquid | [5][7] |
| Melting Point | -80 °C | [1][8] |
| Boiling Point | 149-150 °C (decomposes) | [1][5] |
| 56-57 °C at 20 mmHg | [6][9] | |
| Density | 1.763 g/mL at 25 °C | [6][9] |
| Solubility | Miscible with water, ethanol, and ether. Insoluble in petroleum ether. | [4][6][9] |
| Vapor Pressure | 12 mmHg at 122 °F (50 °C) | [5][7] |
| 2.4 mmHg at 20 °C | [10] | |
| Flash Point | 105 °F (40.6 °C) | [5][7] |
| >110 °C (>230 °F) | [1][4] | |
| Refractive Index (n20/D) | 1.492 | [6][10] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-bromoethanol.
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Spectra available. | [3][11] |
| ¹³C NMR | Spectra available. | [3][12] |
| IR Spectroscopy | Spectra available. | [3][13][14] |
| Mass Spectrometry | Spectra available. | [3][13][15] |
Reactivity and Chemical Properties
The reactivity of 2-bromoethanol is dominated by the presence of the hydroxyl and bromo functional groups. It is a key substrate in various organic transformations.
4.1. Nucleophilic Substitution Reactions
The primary reactivity of 2-bromoethanol involves the nucleophilic substitution of the bromide ion.[1][2] The carbon atom attached to the bromine is electrophilic and readily attacked by nucleophiles. This reaction is a cornerstone of its utility in synthesis.
This reactivity is exploited in the synthesis of various compounds, including:
-
Ethers and Thioethers: Reaction with alkoxides or thiolates.
-
Amines: Reaction with ammonia (B1221849) or primary/secondary amines, as seen in the synthesis of 2-piperidin-1-yl-ethanol.[4][6]
-
Esters: The hydroxyl group can be esterified.
4.2. Cyclization Reactions
Under basic conditions, intramolecular nucleophilic substitution can occur, where the hydroxyl group acts as the nucleophile to displace the bromide, forming ethylene oxide.
4.3. Other Reactions
2-Bromoethanol is also used in the selective reduction of nitroarenes in the presence of a catalyst system.[4][10] It forms an azeotrope with water, and its hydrolysis is accelerated by heat, acids, and alkalis.[5][6]
Synthesis of 2-Bromoethanol
Several methods for the synthesis of 2-bromoethanol have been reported. The most common and high-yielding laboratory-scale preparation involves the reaction of ethylene oxide with hydrobromic acid.[16][17]
5.1. Experimental Protocol: Synthesis from Ethylene Oxide and Hydrobromic Acid
This protocol is adapted from established literature procedures.[16][17]
Materials:
-
Ethylene oxide
-
46% Hydrobromic acid
-
Anhydrous sodium carbonate
-
Anhydrous sodium sulfate (B86663)
-
Diethyl ether
-
Ice-salt bath
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Gas inlet tube
-
Thermometer
-
Condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, place 550 mL (4.56 moles) of 46% hydrobromic acid. Cool the flask in an ice-salt bath to below 10°C.
-
Addition of Ethylene Oxide: Slowly bubble 132 g (3 moles) of ethylene oxide gas into the stirred hydrobromic acid solution over approximately 2.5 hours, maintaining the temperature below 10°C.
-
Reaction Completion: Continue stirring for an additional hour after the ethylene oxide addition is complete, ensuring the temperature remains below 10°C.
-
Neutralization: Neutralize the excess hydrobromic acid by carefully adding anhydrous sodium carbonate until the solution is no longer acidic.
-
Salting Out: Add approximately 100 g of anhydrous sodium sulfate to the aqueous solution to salt out the 2-bromoethanol, which will form a separate layer.
-
Extraction: Collect the 2-bromoethanol layer. Extract the aqueous layer twice with 200 mL portions of diethyl ether.
-
Drying and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the ether by distillation. The crude 2-bromoethanol is then purified by vacuum distillation, collecting the fraction boiling at 55-59°C/22 mmHg.[16]
Other reported synthesis methods include the reaction of ethylene glycol with hydrobromic acid and phosphorus tribromide, and the reaction of ethylene with dilute bromine water.[16][17]
Safety and Toxicology
2-Bromoethanol is a toxic and corrosive compound that must be handled with extreme care in a well-ventilated fume hood.[5][18]
6.1. Hazard Identification
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 3 (Toxic if swallowed)[3][5] |
| Acute Toxicity, Dermal | Category 3 (Toxic in contact with skin)[3][5] |
| Acute Toxicity, Inhalation | Category 3 (Toxic if inhaled)[3][5] |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns and eye damage)[3][5] |
6.2. Health Effects
-
Inhalation: Vapors can cause irritation to the eyes and mucous membranes, headache, respiratory distress, and loss of consciousness.[5][7]
-
Ingestion: Can cause nausea, vomiting, and effects similar to inhalation.[5][7]
-
Skin Contact: May cause severe dermatitis and can be absorbed through the skin.[5][7]
-
Chronic Exposure: Chronic exposure may lead to liver and kidney toxicity.[6] It is considered a questionable carcinogen with experimental tumorigenic data.[3]
6.3. Handling and Storage
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3] A NIOSH-approved respirator is recommended.[7]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents, acids, and moisture.[3][6] It is hygroscopic and light-sensitive, so it should be stored under nitrogen in a tightly sealed container.[3]
-
Spill Response: In case of a spill, remove all ignition sources. Use absorbent material to clean up the spill and dispose of it as hazardous waste.[7]
Applications in Research and Development
2-Bromoethanol is a valuable building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2][3]
-
Pharmaceutical Synthesis: It is used as an intermediate in the preparation of various pharmaceuticals, including quaternary ammonium (B1175870) compounds and cholinergic agents.[3]
-
Organic Synthesis: It serves as a versatile reagent for introducing the 2-hydroxyethyl moiety into molecules.[1]
-
Other Applications: It has been used in the formulation of surfactants and flame retardants.[3]
Conclusion
2-Bromoethanol is a fundamentally important chemical with a well-defined set of properties and a broad range of applications in organic synthesis. Its bifunctional nature makes it a valuable tool for researchers and drug development professionals. However, its high toxicity necessitates strict adherence to safety protocols during handling and storage. This guide provides a comprehensive overview to support the safe and effective use of 2-bromoethanol in a laboratory setting.
References
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